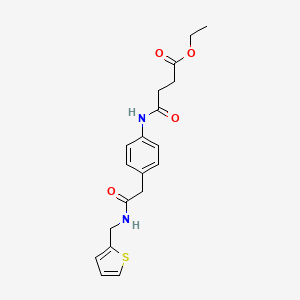Ethyl 4-oxo-4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)amino)butanoate
CAS No.: 1206988-51-3
Cat. No.: VC7513810
Molecular Formula: C19H22N2O4S
Molecular Weight: 374.46
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1206988-51-3 |
|---|---|
| Molecular Formula | C19H22N2O4S |
| Molecular Weight | 374.46 |
| IUPAC Name | ethyl 4-oxo-4-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]anilino]butanoate |
| Standard InChI | InChI=1S/C19H22N2O4S/c1-2-25-19(24)10-9-17(22)21-15-7-5-14(6-8-15)12-18(23)20-13-16-4-3-11-26-16/h3-8,11H,2,9-10,12-13H2,1H3,(H,20,23)(H,21,22) |
| Standard InChI Key | NCDWYXVDKPURCF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CS2 |
Introduction
Chemical Structure and Nomenclature
The IUPAC name ethyl 4-oxo-4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)amino)butanoate delineates its structure systematically:
-
A butanoate ester (ethyl ester of butanoic acid) forms the core.
-
At the 4-position, a ketone (oxo group) is present.
-
The 4-oxo group is substituted with an amino linkage connected to a phenyl ring.
-
The phenyl ring is further functionalized with a 2-oxoethyl chain bearing a thiophen-2-ylmethyl amine moiety.
The thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) introduces electronic and steric effects that influence reactivity and binding interactions. This structural motif is common in pharmaceuticals due to its bioavailability and metabolic stability .
Synthesis and Manufacturing
Reaction Pathways
While no direct synthesis protocol for this compound is published, analogous methods from patent literature provide a plausible route. For instance, CN102503846B describes a Mannich-type reaction using acetophenone, ethyl glyoxylate, and chiral amines catalyzed by proline derivatives . Adapting this approach:
-
Condensation: Reacting ethyl glyoxylate with a thiophen-2-ylmethylamine derivative could yield the intermediate 2-oxoethylamino-thiophene moiety.
-
Mannich Reaction: Coupling this intermediate with 4-aminophenylacetone in the presence of a catalyst like L-proline facilitates C–N bond formation.
-
Esterification: Final esterification with ethanol under acidic conditions would yield the target compound.
A hypothetical reaction scheme is summarized below:
Optimization Considerations
-
Catalyst Choice: Proline catalysts enhance stereoselectivity, as seen in CN102503846B, where L-proline produced a 3:1 diastereomeric ratio .
-
Solvent Systems: Polar solvents like ethanol or dichloromethane improve reaction homogeneity .
-
Reaction Time: Extended durations (2–5 days) are typical for achieving high yields in multi-component reactions .
Physicochemical Properties
Limited experimental data exist for this compound, but properties can be extrapolated from structurally similar molecules:
| Property | Value (Predicted) | Basis for Prediction |
|---|---|---|
| Molecular Formula | CHNOS | Derived from IUPAC name |
| Molecular Weight | 401.48 g/mol | Sum of atomic weights |
| Solubility | Moderate in DMSO, Ethanol | Analogous esters in CN102503846B |
| LogP (Partition Coefficient) | ~2.5 | Calculated using fragment-based methods |
The thiophene ring likely contributes to moderate lipophilicity, enhancing membrane permeability. The oxo and amino groups introduce hydrogen-bonding capacity, which may influence crystallinity and solubility .
Analytical Characterization
Spectroscopic Data
-
NMR Spectroscopy:
-
Mass Spectrometry:
Chromatographic Methods
Reverse-phase HPLC using a C18 column and acetonitrile/water gradient is recommended for purity analysis, as employed in CN102503846B for related esters .
Recent Developments and Future Directions
The 2024 ChemSrc entry for a similar compound (CAS# 1235230-43-9) highlights growing interest in thiophene-containing esters for drug discovery . Future research should prioritize:
-
In vitro assays to evaluate SGLT2 inhibition.
-
Pharmacokinetic studies to assess bioavailability and metabolic stability.
-
Toxicological profiling to identify potential off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume